molecular formula C10H10O2S B1423366 3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid CAS No. 93689-97-5

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid

Cat. No.: B1423366
CAS No.: 93689-97-5
M. Wt: 194.25 g/mol
InChI Key: DFJHJOVHYMRRGW-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid is an organic compound with the molecular formula C10H10O2S. It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound. This compound is known for its unique structure, which includes a dihydrobenzothiopyran ring system fused with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sulfur atom in the benzothiopyran ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzothiopyran-1-carboxylic acid: Similar structure but lacks the dihydro modification.

    3,4-dihydro-2H-1-benzothiopyran-1-carboxylic acid: Another derivative with slight structural differences.

Uniqueness

3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid is unique due to its specific dihydrobenzothiopyran ring system and the presence of a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJHJOVHYMRRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
Reactant of Route 2
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
Reactant of Route 3
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
Reactant of Route 4
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
Reactant of Route 5
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
Reactant of Route 6
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid

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